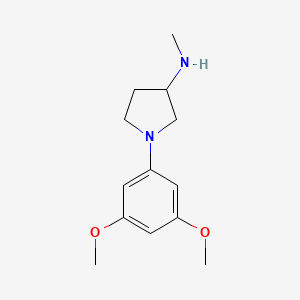amine CAS No. 1019606-15-5](/img/structure/B1517557.png)
[(3-Methylphenyl)methyl](2-methylpropyl)amine
説明
“(3-Methylphenyl)methylamine” is a chemical compound with the CAS Number: 1019606-15-5 . It has a molecular weight of 177.29 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-N-(3-methylbenzyl)-1-propanamine . The InChI code is 1S/C12H19N/c1-10(2)8-13-9-12-6-4-5-11(3)7-12/h4-7,10,13H,8-9H2,1-3H3 .Physical And Chemical Properties Analysis
“(3-Methylphenyl)methylamine” is a liquid . It has a molecular weight of 177.29 . The compound is typically stored at 4 degrees Celsius .科学的研究の応用
Physiologic and Subjective Effects
Research has demonstrated that compounds structurally related to “(3-Methylphenyl)methylamine” can affect physiological and subjective states in humans. For instance, sympathomimetic amines, which share structural similarities, have been shown to increase blood pressure, respiratory rate, and produce subjective changes indicative of central nervous system stimulation. This suggests a common mode of action among these agents, potentially relevant to the understanding of “(3-Methylphenyl)methylamine” and its applications in research related to physiological and subjective state modulation (Martin et al., 1971).
Neuroendocrine and Cardiovascular Effects
Compounds like 3,4-methylenedioxyethamphetamine (MDE), which may have structural similarities to “(3-Methylphenyl)methylamine,” have been studied for their neuroendocrine and cardiovascular effects in healthy volunteers. These studies have found significant increases in serum cortisol and prolactin levels, as well as systolic blood pressure and heart rate after administration, pointing to potential research applications in understanding cardiovascular and neuroendocrine regulation (Gouzoulis et al., 1993).
Exposure to Carcinogenic Compounds
Research has also focused on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming cooked foods. Such amines, including those structurally related to “(3-Methylphenyl)methylamine,” are continuously exposed to humans through dietary sources and may have implications for human health, particularly in relation to cancer risk (Ushiyama et al., 1991). This area of research is crucial for understanding environmental factors in carcinogenesis and developing dietary guidelines to minimize risk.
Metabolism and Disease Phenotyping
The development of analytical platforms for quantifying amines, including those structurally similar to “(3-Methylphenyl)methylamine,” has significant implications for disease phenotyping and patient stratification in personalized medicine. By quantifying a wide range of amines, researchers can better understand their role in homeostatic processes and diseases, potentially leading to novel diagnostic and therapeutic strategies (Ahmetaj-Shala et al., 2018).
Safety And Hazards
The compound has been classified with the signal word “Danger” and has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
2-methyl-N-[(3-methylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)8-13-9-12-6-4-5-11(3)7-12/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVVGYSIQIUGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Methylphenyl)methyl](2-methylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



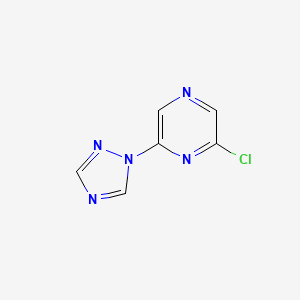
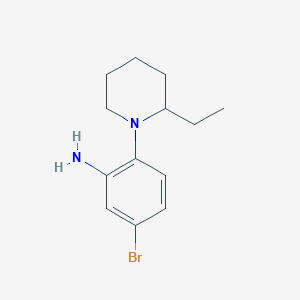
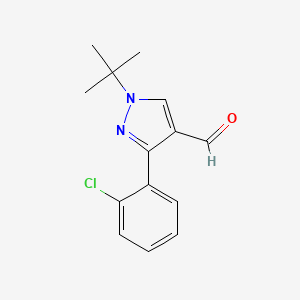
![4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1517480.png)
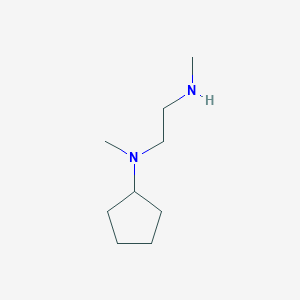
![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)
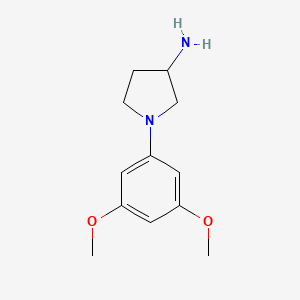
![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)
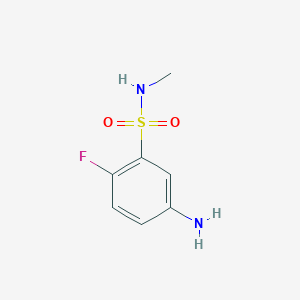
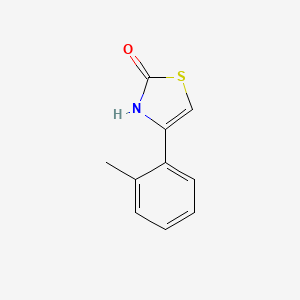
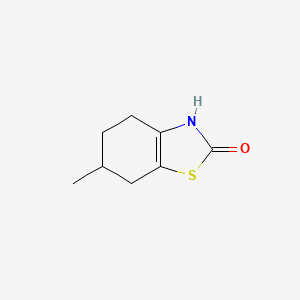
![2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1517493.png)
![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)
